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Compound of Interest

Compound Name: Dihydrodiol-Ibrutinib

Cat. No.: B565860

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the kinase inhibitor cross-reactivity of Dihydrodiol-lbrutinib, the
primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This
document synthesizes available data on its potency relative to the parent compound and
discusses the implications for off-target effects within kinase inhibitor panels.

Ibrutinib is a potent, orally administered covalent inhibitor of BTK, a crucial component of the B-
cell receptor (BCR) signaling pathway.[1][2] Its therapeutic efficacy in various B-cell
malignancies is well-established. However, Ibrutinib is known to have off-target activities
against other kinases, which can lead to adverse effects.[3][4][5] Following administration,
Ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to form
several metabolites.[6] The most prominent of these is a dihydrodiol derivative, known as
Dihydrodiol-lbrutinib, PCI-45227, or M37.[1][6] This metabolite is pharmacologically active
and circulates in the plasma at significant concentrations.[1]

Understanding the kinase selectivity profile of Dihydrodiol-lbrutinib is critical for a
comprehensive assessment of the overall therapeutic window and potential for off-target effects
of Ibrutinib treatment.

Comparative Kinase Inhibition Profile

While extensive kinome profiling data for Dihydrodiol-Ibrutinib is not readily available in
published literature, its activity against the primary target, BTK, has been characterized.
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Key Finding: Dihydrodiol-lbrutinib exhibits approximately 15-fold lower inhibitory activity
against BTK compared to its parent compound, Ibrutinib.[1][6]

This significant reduction in on-target potency strongly suggests a correspondingly diminished
activity against the known off-targets of Ibrutinib. While direct comparative data for
Dihydrodiol-lbrutinib across a broad kinase panel is lacking, the known off-target profile of
Ibrutinib provides a crucial reference point. Ibrutinib is known to inhibit other kinases containing
a homologous cysteine residue in the active site, including members of the TEC and EGFR
families.[3][5]

The table below summarizes the inhibitory activity (IC50) of Ibrutinib against BTK and several
of its key off-target kinases. It is critical to note that the inhibitory activity of Dihydrodiol-
Ibrutinib against these off-targets is anticipated to be substantially lower, in line with its
reduced potency against BTK.

Dihydrodiol- Reference Reference
. Ibrutinib IC50 Ibrutinib (PCI- Compound Compound
Kinase Target . . ..
(nM) 45227) IC50 (Acalabrutinib) (Zanubrutinib)
(nM) IC50 (nM) IC50 (nM)
~7.5-13.5
BTK 0.5-0.9 (estimated 15x <5 <1
higher)
ITK 49-10 Not Available >1000 60 - 200
TEC 21-78 Not Available 19 <1
EGFR 53-95 Not Available >1000 3-30
BLK 0.8 Not Available Not Available Not Available
BMX 1.1 Not Available Not Available Not Available
JAK3 21-30 Not Available >1000 100 - 300

Note: IC50 values for Ibrutinib and reference compounds are compiled from various sources

and assay conditions, leading to a range of reported values. The IC50 for Dihydrodiol-

Ibrutinib on BTK is an estimation based on the recurring "15-fold lower activity” statement.
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Data for Dihydrodiol-lbrutinib against off-target kinases is not currently available in the public
domain.

Second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, were specifically
designed to have greater selectivity for BTK and reduced off-target effects, as reflected in their
generally higher IC50 values against other kinases.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the context of Dihydrodiol-Ibrutinib’s activity, the following diagrams illustrate the
relevant biological pathway and a typical experimental workflow for assessing kinase inhibitor

selectivity.
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Ibrutinib Metabolism and Action
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Caption: Metabolism of Ibrutinib to Dihydrodiol-Ibrutinib and their respective inhibitory

actions.
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Kinase Inhibitor Profiling Workflow
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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity and potency is typically achieved through in
vitro kinase assays. A common high-throughput method is the KINOMEscan™ platform, which

utilizes a competition binding assay.
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Principle of the KINOMEscan™ Assay:

This assay measures the ability of a test compound to compete with an immobilized, active-site
directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that
remains bound to the solid support is quantified using quantitative PCR (QPCR) of the DNA tag.
A lower amount of bound kinase indicates stronger competition by the test compound.

General Protocol Outline:

e Compound Preparation: The test compound (e.g., Dihydrodiol-Ibrutinib) is solubilized,
typically in DMSO, to create a stock solution. This is then serially diluted to the desired test
concentrations.

o Assay Plate Preparation: The kinase panel, comprising a large number of purified kinases, is
prepared.

e Binding Reaction: The test compound is incubated with the specific kinase, the immobilized
ligand, and other necessary reagents.

e Washing: Unbound components are removed through a series of wash steps.

» Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is
quantified via qPCR.

o Data Analysis: The results are typically expressed as a percentage of the DMSO control (%
Control). A lower percentage indicates greater inhibition. These values can then be used to
calculate IC50 or Kd values, which represent the concentration of the inhibitor required to
achieve 50% inhibition or the binding affinity, respectively.

Conclusion and Future Directions

The primary circulating metabolite of Ibrutinib, Dihydrodiol-lbrutinib, demonstrates
significantly reduced inhibitory activity against its parent's primary target, BTK.[1][6] This
strongly implies that its cross-reactivity against other kinases is also substantially diminished.
Consequently, the off-target effects observed with Ibrutinib therapy are more likely attributable
to the parent compound rather than its dihydrodiol metabolite.
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However, to definitively characterize the safety and selectivity profile of Dihydrodiol-lbrutinib,

a comprehensive head-to-head kinome profiling study against Ibrutinib is warranted. Such data
would provide invaluable insights for researchers and clinicians in understanding the complete

pharmacological profile of Ibrutinib and could inform the development of future kinase inhibitors
with improved selectivity and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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